Cas no 139585-50-5 (4-Chloro-2-trimethylsilylpyridine)

4-Chloro-2-trimethylsilylpyridine is a versatile organosilicon compound used primarily as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include enhanced reactivity due to the electron-withdrawing chloro group and the steric protection provided by the trimethylsilyl moiety, facilitating selective functionalization. The compound is particularly valuable in cross-coupling reactions, nucleophilic substitutions, and as a building block for heterocyclic frameworks. Its stability under various reaction conditions and compatibility with a range of reagents make it a reliable choice for synthetic applications. The product is typically handled under inert conditions to preserve its reactivity and purity.
4-Chloro-2-trimethylsilylpyridine structure
139585-50-5 structure
Product name:4-Chloro-2-trimethylsilylpyridine
CAS No:139585-50-5
MF:C8H12NSiCl
Molecular Weight:185.72608
MDL:MFCD09870063
CID:1033802
PubChem ID:11148125

4-Chloro-2-trimethylsilylpyridine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-2-(trimethylsilyl)pyridine
    • 4-CHLORO-2-TRIMETHYLSILYLPYRIDINE
    • (4-chloropyridin-2-yl)-trimethylsilane
    • Pyridine, 4-chloro-2-(trimethylsilyl)-
    • SY318830
    • CS-0316491
    • J-514984
    • MFCD09870063
    • AKOS006314521
    • DTXSID60456882
    • 139585-50-5
    • 4-Chloro-2-trimethylsilylpyridine
    • MDL: MFCD09870063
    • インチ: InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-7(9)4-5-10-8/h4-6H,1-3H3
    • InChIKey: RLKBPYBYWSLVLF-UHFFFAOYSA-N
    • SMILES: C[Si](C)(C)C1=NC=CC(=C1)Cl

計算された属性

  • 精确分子量: 185.04300
  • 同位素质量: 185.0427536g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

  • 密度みつど: 1.03
  • Boiling Point: 205.1°C at 760 mmHg
  • フラッシュポイント: 77.8°C
  • Refractive Index: 1.492
  • PSA: 12.89000
  • LogP: 2.28020

4-Chloro-2-trimethylsilylpyridine Security Information

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

4-Chloro-2-trimethylsilylpyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Chloro-2-trimethylsilylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB312347-5 g
4-Chloro-2-(trimethylsilyl)pyridine; 95%
139585-50-5
5g
€624.60 2023-04-26
TRC
C596368-50mg
4-Chloro-2-trimethylsilylpyridine
139585-50-5
50mg
$ 50.00 2022-06-01
TRC
C596368-100mg
4-Chloro-2-trimethylsilylpyridine
139585-50-5
100mg
$ 70.00 2022-06-01
Chemenu
CM137548-5g
4-Chloro-2-trimethylsilylpyridine
139585-50-5 95%
5g
$729 2023-02-18
abcr
AB312347-5g
4-Chloro-2-(trimethylsilyl)pyridine, 95%; .
139585-50-5 95%
5g
€624.60 2025-02-16
1PlusChem
1P009BAR-1g
4-CHLORO-2-TRIMETHYLSILYLPYRIDINE
139585-50-5 95%+
1g
$150.00 2024-06-21
A2B Chem LLC
AE33747-5g
4-Chloro-2-trimethylsilylpyridine
139585-50-5 95%+
5g
$492.00 2024-04-20
eNovation Chemicals LLC
D505656-1g
4-Chloro-2-(triMethylsilyl)pyridine
139585-50-5 97%
1g
$180 2025-02-24
abcr
AB312347-1 g
4-Chloro-2-(trimethylsilyl)pyridine; 95%
139585-50-5
1g
€225.40 2023-04-26
eNovation Chemicals LLC
D505656-1g
4-Chloro-2-(triMethylsilyl)pyridine
139585-50-5 97%
1g
$180 2024-05-24

4-Chloro-2-trimethylsilylpyridine 合成方法

4-Chloro-2-trimethylsilylpyridine 関連文献

4-Chloro-2-trimethylsilylpyridineに関する追加情報

Introduction to 4-Chloro-2-trimethylsilylpyridine (CAS No. 139585-50-5)

4-Chloro-2-trimethylsilylpyridine is a significant compound in the realm of organic synthesis and pharmaceutical development, characterized by its unique structural and chemical properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 139585-50-5, has garnered considerable attention due to its versatile applications in the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates. The presence of both a chloro substituent and a trimethylsilyl group on a pyridine backbone imparts distinct reactivity, making it a valuable building block in modern synthetic chemistry.

The compound's structure consists of a pyridine ring substituted at the 4-position with a chlorine atom and at the 2-position with a trimethylsilyl (TMS) group. This arrangement enhances its utility in various synthetic transformations, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The chloro group facilitates nucleophilic substitution reactions, while the TMS group provides stability against hydrolysis and oxidation, allowing for easier handling and storage under standard laboratory conditions.

In recent years, 4-Chloro-2-trimethylsilylpyridine has been extensively studied for its role in the development of novel pharmaceutical agents. Its incorporation into heterocyclic frameworks has led to the discovery of several bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. The pyridine core is particularly favored in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

One of the most compelling aspects of 4-Chloro-2-trimethylsilylpyridine is its adaptability in synthetic methodologies. Researchers have leveraged its reactivity to develop streamlined routes for constructing complex molecular architectures. The compound's compatibility with palladium-catalyzed reactions has enabled the efficient formation of carbon-carbon bonds, which is essential for building diverse chemical libraries. Additionally, its stability under various reaction conditions makes it an attractive choice for large-scale syntheses where robust intermediates are required.

The pharmaceutical industry has also recognized the potential of 4-Chloro-2-trimethylsilylpyridine in drug discovery programs. Its structural features allow for modifications that can fine-tune pharmacokinetic properties, such as solubility and metabolic stability. Recent studies have demonstrated its use in generating novel scaffolds that exhibit improved binding affinities to biological receptors. This underscores its importance not only as a synthetic intermediate but also as a key component in rational drug design.

From an agrochemical perspective, derivatives of 4-Chloro-2-trimethylsilylpyridine have shown promise as active ingredients in pesticides and herbicides. The compound's ability to undergo selective transformations enables the creation of molecules that can interact effectively with biological targets in plants while minimizing environmental impact. Such applications highlight the broader utility of this compound beyond pharmaceuticals.

The synthesis of 4-Chloro-2-trimethylsilylpyridine itself is a testament to advancements in organic chemistry methodologies. Modern synthetic routes often involve palladium-catalyzed cross-coupling reactions or nucleophilic substitutions that highlight the compound's reactivity profile. These methods not only provide high yields but also offer excellent regioselectivity, ensuring that desired products are obtained with minimal byproducts.

In conclusion, 4-Chloro-2-trimethylsilylpyridine (CAS No. 139585-50-5) represents a cornerstone in synthetic chemistry due to its unique structural features and broad applicability. Its role in pharmaceutical development, agrochemical formulations, and fine chemical synthesis underscores its importance in modern industrial chemistry. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain at the forefront of chemical innovation.

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